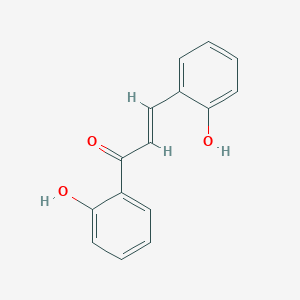

2,2'-Dihydroxychalcone

Description

General Context of Chalcone (B49325) Derivatives in Scientific Inquiry

Chalcones are naturally occurring compounds that form the central core of a variety of important biological molecules. biosynth.com They are characterized by an open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated ketone system. ljmu.ac.ukekb.eg These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids in plants. acs.orgresearchgate.net

The scientific community has shown significant interest in chalcone derivatives due to their broad spectrum of biological and pharmacological properties. acs.orghumanjournals.com These include antioxidant, anti-inflammatory, antimicrobial, anticancer, and antiviral activities. ljmu.ac.ukmdpi.comresearchgate.net The relative ease of their synthesis, primarily through the Claisen-Schmidt condensation, allows for the creation of numerous derivatives with modified functionalities, making them a versatile scaffold for drug discovery and development. ljmu.ac.ukresearchgate.netresearchgate.net

Significance of 2,2'-Dihydroxychalcone as a Research Target

Among the vast family of chalcones, this compound has emerged as a compound of particular interest to researchers. Its structure, featuring hydroxyl groups at the 2 and 2' positions of the aromatic rings, is crucial for its chemical reactivity and biological activity. This specific hydroxylation pattern has been associated with potent antioxidant, anti-inflammatory, and anticancer properties.

The compound is a subject of study for its potential in preventing disorders related to oxidative stress. biosynth.com Furthermore, this compound serves as a valuable tool in understanding the mechanisms of antioxidants and their role in cellular protection. biosynth.com Its ability to induce cell cycle arrest and apoptosis in cancer cells has made it a significant target in cancer research. medchemexpress.comceu.es

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHCTKZLHCSARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314576 | |

| Record name | 2,2′-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15131-80-3 | |

| Record name | 2,2′-Dihydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15131-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 2,2 Dihydroxychalcone

The fundamental chemical and physical properties of 2,2'-Dihydroxychalcone are summarized in the table below.

| Property | Value |

| IUPAC Name | (E)-1,3-bis(2-hydroxyphenyl)prop-2-en-1-one nih.gov |

| Chemical Formula | C₁₅H₁₂O₃ biosynth.comnih.gov |

| Molecular Weight | 240.25 g/mol biosynth.comnih.gov |

| CAS Number | 15131-80-3 biosynth.comnih.gov |

| Physical Description | Phenolic compound biosynth.com |

| Melting Point | 160.0 °C biosynth.com |

| Boiling Point | 447.1 °C biosynth.com |

Biological Activities and Preclinical Research Paradigms

Anticancer Research

2,2'-Dihydroxychalcone has demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines. In human prostate cancer cells (PC3 and LNCaP), 2,2'-DHC induced a dose-dependent reduction in cell viability. nih.govtandfonline.com Specifically, treatment with 1-50 μM of the compound for 72 hours led to a significant decrease in viable PC3 cells. nih.govtandfonline.com Furthermore, a 24-hour treatment was shown to decrease clonogenic survival, indicating a lasting impact on the proliferative capacity of these cells. nih.govtandfonline.com In these assays, 2,2'-DHC was found to be considerably more potent than the naturally occurring flavonol, fisetin. nih.govtandfonline.com

The antiproliferative properties of 2,2'-DHC have also been observed in other cancer types. Studies have shown its broad-spectrum activity against various tumor cell lines at concentrations between 5-10 μM. The symmetrical hydroxylation at the 2 and 2' positions is believed to enhance these antiproliferative effects, particularly in prostate cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Concentration | Exposure Time | Effect | Reference |

|---|---|---|---|---|

| PC3 (Prostate Cancer) | 1-50 μM | 72 hours | Dose-dependent reduction in viability | nih.govtandfonline.com |

| PC3 (Prostate Cancer) | 1-50 μM | 24 hours | Decreased clonogenic survival | nih.govtandfonline.com |

| LNCaP (Prostate Cancer) | Not specified | Not specified | Antiproliferative effect | nih.gov |

| Various Tumor Lines | 5-10 μM | Not specified | Broad-spectrum antiproliferative activity |

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. In prostate cancer cells, 2,2'-DHC has been shown to cause a concomitant increase in apoptosis corresponding with the reduction in cell viability. nih.govtandfonline.commedchemexpress.com This suggests that the compound actively triggers the cellular machinery responsible for dismantling the cell in a controlled manner.

Further investigation into the apoptotic pathways revealed that 2,2'-DHC activates caspase-3, a critical executioner caspase in the apoptotic cascade. In prostate cancer models, its activation leads to a significant reduction in cell viability, with a 70% decrease observed at a concentration of 25 μM. vulcanchem.com Gene expression analyses in PC3 and LNCaP cells treated with 2,2'-DHC also identified alterations in genes associated with apoptosis, further supporting its role as an apoptosis inducer. nih.govtandfonline.com

This compound has been found to disrupt the normal progression of the cell cycle in cancer cells, a common strategy for anticancer agents. Studies have shown that 2,2'-DHC induces cell cycle arrest, effectively halting the proliferation of cancer cells. medchemexpress.commedchemexpress.eumedchemexpress.comszabo-scandic.comchemondis.com

In prostate cancer cell lines, treatment with 2,2'-DHC leads to arrest in the G2/M phase of the cell cycle. nih.gov This is supported by gene expression studies which revealed that 2,2'-DHC alters a significant number of cell cycle-related genes. nih.govtandfonline.comceu.es Specifically, 27 genes with key functions in the G2/M phase were downregulated by the compound. nih.govtandfonline.com Further mechanistic studies in PC3 cells treated with 15 μM of 2,2'-DHC for 6-48 hours showed a marked decrease in the protein levels of Cyclin A, Cyclin B1, cdc2, and PLK1, all of which are crucial for the G2/M transition and mitosis. medchemexpress.com

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in PC3 Cells

| Protein | Effect | Reference |

|---|---|---|

| Cyclin A | Markedly decreased | medchemexpress.com |

| Cyclin B1 | Markedly decreased | medchemexpress.com |

| cdc2 | Markedly decreased | medchemexpress.com |

| PLK1 | Markedly decreased | medchemexpress.com |

A significant aspect of this compound's potential in cancer therapy is its ability to sensitize cancer cells to conventional chemotherapeutic drugs. This chemosensitizing effect is primarily attributed to its inhibition of detoxification pathways within the cancer cells.

Pre-treatment of human colon cancer cells with a non-toxic concentration of 2,2'-DHC was found to significantly enhance the cytotoxicity of chlorambucil (B1668637) and melphalan, which are substrates for glutathione (B108866) (GSH) conjugation. spandidos-publications.comnih.gov This sensitization was not observed for actinomycin (B1170597) D, a drug that is not detoxified by GSH-related mechanisms, confirming the specific role of 2,2'-DHC in targeting this pathway. spandidos-publications.comnih.gov The combined effect of inhibiting both glutathione S-transferase (GST) activity and the transport of GSH conjugates may lead to a more potent sensitization of cancer cells to these chemotherapeutic agents. spandidos-publications.comnih.gov

This compound is a potent inhibitor of glutathione S-transferase (GST), a key enzyme involved in the detoxification of various xenobiotics, including many anticancer drugs. medchemexpress.commedchemexpress.eumedchemexpress.comchemondis.comspandidos-publications.comnih.gov The inhibition of GST by 2,2'-DHC disrupts the cancer cell's ability to neutralize and eliminate these drugs, thereby increasing their efficacy.

In human colon cancer cells, 2,2'-DHC was shown to inhibit GST activity in a dose-dependent manner, with an IC50 value of 28.9 μM. spandidos-publications.com Structure-activity relationship studies have indicated that the hydroxyl groups at the C-2' and C-2 positions of the chalcone (B49325) structure are crucial for this inhibitory activity. spandidos-publications.com By inhibiting GST, 2,2'-DHC not only enhances the effectiveness of certain chemotherapeutic agents but also directly impacts the survival of cancer cells by interfering with their detoxification processes.

Table 3: Inhibition of Glutathione S-Transferase by this compound

| Cell Line | IC50 Value | Reference |

|---|---|---|

| Human Colon Cancer Cells | 28.9 μM | medchemexpress.commedchemexpress.eumedchemexpress.comchemondis.comspandidos-publications.com |

The anticancer effects of this compound are also mediated through its influence on specific molecular signaling pathways that are often dysregulated in cancer. The symmetrical hydroxylation at the 2 and 2' positions is thought to facilitate improved interactions with cellular targets, including those involved in androgen receptor (AR)-independent signaling pathways in prostate cancer. This is particularly relevant for the treatment of castration-resistant prostate cancer, where AR-targeted therapies may no longer be effective.

Furthermore, some chalcone derivatives have been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK/ERK pathway that is crucial for cell proliferation and survival. researchgate.netcore.ac.ukbiorxiv.org For instance, a 2-bromo-2',5'-dihydroxychalcone analogue demonstrated the ability to inhibit VEGF-induced ERK1/2 phosphorylation in a concentration-dependent manner, suggesting a mechanism for its antimigratory effects. biorxiv.org While direct evidence for 2,2'-DHC's effect on ERK phosphorylation is still emerging, the activity of related chalcones points to this as a potential mechanism of action.

Antiangiogenic Activity in Preclinical Models

While the broader class of chalcones is noted for antiangiogenic effects, specific research on this compound is less detailed. Studies often focus on substituted analogs, where the addition of other chemical groups significantly enhances this activity. For instance, the introduction of a chlorine atom to a dihydroxychalcone structure has been shown to create a potent antiangiogenic compound. nih.gov Analysis of various dihydroxychalcones in chick chorioallantoic membrane (CAM) assays suggests that the positioning of the hydroxyl groups is critical; antiangiogenic action was observed when hydroxyl groups were in the meta and para positions of the phenol (B47542) aromatic ring, but not in the ortho position, which is relevant to the structure of this compound. researchgate.net

Anti-inflammatory Research

This compound has demonstrated significant anti-inflammatory activity across various preclinical models. medchemexpress.comnih.gov Its mechanisms involve the suppression of key inflammatory mediators, enzymes, and signaling pathways.

Research indicates that this compound and its derivatives can inhibit the production of crucial pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). mdpi.com This inhibition helps to mitigate inflammatory responses. In models using lipopolysaccharide (LPS)-stimulated macrophages, chalcones have been shown to suppress the secretion of these cytokines. mdpi.comresearchgate.net Furthermore, chalcone derivatives are effective inhibitors of nitric oxide (NO) production in activated microglial cells and macrophages, a key element in inflammatory processes. mdpi.comnih.gov

The anti-inflammatory effects of this compound are also linked to its ability to downregulate the expression of critical inflammatory enzymes. Studies have shown that it can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. mdpi.comresearchgate.net By inhibiting these enzymes, the compound effectively reduces the synthesis of inflammatory mediators like nitric oxide and prostaglandins. ceu.es The inhibition of COX-2 protein expression by related 2'-hydroxychalcone (B22705) derivatives occurs in parallel with the reduction of prostaglandin (B15479496) E2 (PGE2) production. researchgate.net

A primary mechanism for the anti-inflammatory action of this compound involves the modulation of key intracellular signaling pathways. The compound has been shown to affect the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Chalcones can suppress NF-κB activation, which in turn prevents the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. researchgate.netceu.es Some 2'-hydroxychalcone derivatives have been found to block the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, which prevents NF-κB from translocating to the nucleus to initiate gene expression. mdpi.comnih.gov

This compound has shown potent effects on the activation of immune cells, particularly neutrophils. In studies using rat neutrophils stimulated with fMLP/CB, this compound was identified as a powerful inhibitor of degranulation, which is the process of releasing inflammatory mediators stored in granules. mdpi.comnih.govsci-hub.se It effectively inhibits the release of enzymes such as β-glucuronidase and lysozyme (B549824). mdpi.comnih.govnih.gov Among a series of tested hydroxychalcones, this compound was found to be the most potent inhibitor of this process. mdpi.comsci-hub.se

Table 1: Inhibitory Effect of this compound on Neutrophil Degranulation

| Enzyme | IC₅₀ Value (µM) | Model System |

|---|---|---|

| β-glucuronidase | 1.6 ± 0.2 | fMLP/CB-stimulated rat neutrophils |

| Lysozyme | 1.4 ± 0.2 | fMLP/CB-stimulated rat neutrophils |

Data sourced from multiple studies confirming these findings. nih.govsci-hub.setargetmol.com

Antioxidant Research

The chemical structure of this compound, like many phenolic compounds, confers significant antioxidant properties. ljmu.ac.uk Its primary mode of action in this regard is the scavenging of free radicals, which helps to reduce cellular damage caused by oxidative stress. The two hydroxyl groups on the chalcone backbone are crucial for this activity, as they can donate hydrogen atoms to stabilize reactive oxygen species. ljmu.ac.uk Studies on related hydroxychalcones have demonstrated a strong capacity for scavenging free radicals like the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical and inhibiting lipid peroxidation. mdpi.com

Free Radical Scavenging Capabilities

This compound has demonstrated notable efficacy in neutralizing harmful free radicals. A key method for evaluating this antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. tandfonline.combotanyjournals.com The presence of hydroxyl groups on the chalcone structure is crucial for this activity. biosynth.com

Studies have shown that the antioxidant capacity of chalcones is influenced by the number and position of these hydroxyl groups. mdpi.com For instance, some hydroxychalcone (B7798386) derivatives have shown moderate to good DPPH radical scavenging activity. researchgate.nettandfonline.com The fundamental reaction in the DPPH assay involves the reduction of the DPPH radical by an antioxidant, a mechanism in which phenolic compounds are particularly effective. mdpi.com The scavenging activity is often quantified as the concentration required to inhibit 50% of the DPPH radicals (IC50).

In various studies, different hydroxychalcones have exhibited a range of DPPH scavenging percentages. While some synthetic chalcones showed activity in the range of 14.27% to 43.67% compared to the standard ascorbic acid (54.16%), others have demonstrated more potent effects. tandfonline.com The specific positioning of the hydroxyl groups on the aromatic rings plays a significant role in this free radical scavenging ability. mdpi.com

Mitigation of Oxidative Stress in Cellular Systems

Beyond simple radical scavenging, this compound contributes to the mitigation of oxidative stress within cellular environments. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Chalcones, including this compound, can help restore this balance through various mechanisms.

One important mechanism is the induction of the cell's own antioxidant defense systems. Hydroxychalcones have been reported to induce the expression of heme oxygenase-1 (HO-1) and enzymes involved in the synthesis of glutathione (GSH), a major cellular antioxidant. nih.govnih.gov This adaptive response is mediated by transcriptional pathways like the NF-E2-related factor-2 (Nrf2) pathway. nih.gov Research on a related compound, 2',5'-dihydroxychalcone (B1234639), revealed that it can increase cellular GSH levels, partly through a ROS-dependent activation of the JNK signaling pathway and a ROS-independent activation of the Nrf2/ARE pathway. nih.govnih.gov This suggests that dihydroxychalcones can enhance cellular resilience against oxidative insults through complex signaling cascades.

The presence of hydroxyl groups is a key structural feature contributing to the antioxidant properties of these compounds, enabling them to effectively scavenge free radicals and reduce oxidative stress. biosynth.com By modulating these oxidative pathways, this compound helps prevent cellular damage and maintain cellular integrity. biosynth.com

Antimicrobial Research

This compound has emerged as a compound of interest in the search for new antimicrobial agents, with research demonstrating its efficacy against a range of pathogens, including bacteria and fungi.

Antibacterial Efficacy in Preclinical Models (e.g., against Staphylococcus aureus)

Chalcones, as a class of compounds, have shown potential as antibacterial agents against various bacteria, including the resilient Staphylococcus aureus. nih.gov The antibacterial activity of chalcones is often attributed to the α,β-unsaturated keto group, which can react with essential biomolecules in bacteria. doclinika.ru

Specifically, dihydroxychalcone derivatives have been shown to be active against Staphylococcus species. scielo.org.co For example, 2',4'-dihydroxychalcone (B613834) has demonstrated activity against several clinical isolates of S. aureus. nih.gov The presence and position of hydroxyl groups on the chalcone scaffold are critical for their antibacterial potency. amazonaws.com

Table 1: Antibacterial Activity of Dihydroxychalcone Derivatives against Staphylococcus aureus

| Compound | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 2',4'-Dihydroxychalcone | Staphylococcus aureus (including methicillin-resistant strains) | Minimum Inhibitory Concentrations (MICs) ranging from 19.5 to 125 µg/mL. | scielo.org.co |

| 2',4'-Dihydroxychalcone | Clinical isolates of S. aureus | Antibacterial activity at 25 µg/mL. | nih.gov |

| 2',4'-Dihydroxy-3'-methoxychalcone | Clinical isolates of S. aureus | Antibacterial activity at 25 µg/mL. | nih.gov |

Synergistic Effects with Conventional Antimicrobial Agents

A significant area of research is the investigation of this compound and related compounds for their ability to enhance the effectiveness of existing antibiotics. This synergistic approach could be a valuable strategy to combat antibiotic resistance.

Studies have demonstrated that certain dihydroxychalcones, when combined with conventional antibiotics like oxacillin (B1211168) and nalidixic acid, exhibit synergistic effects against resistant bacterial strains. nih.gov For example, the combination of a dihydroxychalcone with oxacillin has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA). scilit.com Similarly, synergistic effects have been observed when dihydroxychalcones are combined with nalidixic acid against Escherichia coli. nih.govscilit.comnih.gov

This synergy often results in a significant reduction in the minimum inhibitory concentration (MIC) of the conventional antibiotic, making it more potent. The mechanism behind this synergy is thought to involve the chalcone increasing the permeability of the bacterial membrane, thus allowing better penetration of the antibiotic. medchemexpress.com

Table 2: Synergistic Antibacterial Effects of Dihydroxychalcones

| Dihydroxychalcone | Conventional Antibiotic | Target Bacterium | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Oxacillin | Methicillin-resistant Staphylococcus aureus (MRSA) | Enhanced antibacterial efficacy; significant reduction in MIC. | |

| 2',4'-Dihydroxychalcone | Nalidixic Acid | Escherichia coli | Synergistic effects, reducing membrane permeability. | medchemexpress.com |

| Dihydroxychalcones | Nalidixic Acid | Escherichia coli ATCC 25922 | Synergistic bacteriostatic action. | nih.govnih.gov |

Antifungal Activity and Related Mechanisms (e.g., Hsp90 inhibition)

In addition to its antibacterial properties, this compound and its isomers have shown promise as antifungal agents. Research has focused on their activity against pathogenic fungi such as Aspergillus fumigatus.

One of the proposed mechanisms for the antifungal activity of certain dihydroxychalcones is the inhibition of Heat Shock Protein 90 (Hsp90). nih.govkoreascience.krtandfonline.com Hsp90 is a molecular chaperone that is essential for the proper folding and function of many proteins involved in fungal growth, development, and virulence. By inhibiting Hsp90, these chalcones can disrupt these critical cellular processes.

For instance, 2',4'-dihydroxychalcone has been identified as an Hsp90 inhibitor with antifungal effects against Aspergillus fumigatus. nih.govkoreascience.krtandfonline.com Studies have shown that this compound can inhibit the radial growth and pigment formation of the fungus. koreascience.krresearchgate.net Furthermore, it has been observed to decrease the expression of genes associated with conidiation (spore formation) and the calcineurin signaling pathway, which is important for fungal stress responses. nih.govkoreascience.kr Docking studies have suggested that 2',4'-dihydroxychalcone binds to the ATPase domain of Hsp90, which is crucial for its function. nih.govkoreascience.krtandfonline.com

Antitubercular Activity Research

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health concern. botanyjournals.com The emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. Chalcones have been investigated for their potential activity against this bacterium.

Research has shown that certain flavonoids, including chalcones, possess antitubercular properties. nih.gov Specifically, (E)-2',4'-dihydroxychalcone, isolated from the plant Galenia africana, has demonstrated inhibitory activity against M. tuberculosis. up.ac.za Studies have reported a Minimum Inhibitory Concentration (MIC) of 0.05 mg/mL for this compound against M. tuberculosis. up.ac.za

Furthermore, synergistic studies have been conducted to evaluate the combined effect of these chalcones with existing antituberculosis drugs like isoniazid. nih.govup.ac.za In some cases, the combination resulted in a significant reduction of the MICs of both the chalcone and isoniazid, indicating a synergistic interaction. nih.govup.ac.za This suggests that dihydroxychalcones could potentially be used in combination therapies to enhance the efficacy of current treatments and combat drug resistance.

Table 3: Antitubercular Activity of (E)-2',4'-Dihydroxychalcone

| Compound | Mycobacterium Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| (E)-2',4'-Dihydroxychalcone | M. tuberculosis | Minimum Inhibitory Concentration (MIC) | 0.05 mg/mL | up.ac.za |

| (E)-2',4'-Dihydroxychalcone | M. smegmatis | Minimum Inhibitory Concentration (MIC) | 0.12 mg/mL | up.ac.za |

| (E)-2',4'-Dihydroxychalcone | M. smegmatis | Minimum Bactericidal Concentration (MBC) | 0.06 mg/mL | up.ac.za |

Other Preclinical Pharmacological Investigations

Antiparasitic Activity (e.g., Antileishmanial)

Chalcones, including this compound and its derivatives, have demonstrated notable antiparasitic properties in various preclinical studies. ljmu.ac.uk Research has highlighted the potential of synthetic chalcones to exhibit activity against a range of parasites. ljmu.ac.uk

One area of focus has been on fish parasites that cause significant losses in aquaculture. For instance, 2',4'-Dihydroxychalcone has been identified as effective against the fish pathogens Saprolegnia spp. and Amyloodinium ocellatum. frontiersin.org In studies, 2',4'-Dihydroxychalcone significantly slowed the mycelial growth of Saprolegnia and reduced the motility of A. ocellatum dinospores in a dose-dependent manner. researchgate.net Further research also showed that 2',4'-dihydroxychalcone displayed high activity against the ciliate Philasterides dicentrarchi, a parasite affecting farmed fish, while exhibiting low toxicity to fish cells. nih.gov At a concentration of 7.54 μM, it inhibited 50% of the parasite's growth. nih.gov

In the context of human parasitic diseases, chalcones have been investigated for their activity against Leishmania species. nih.govmdpi.comnih.gov While many chalcone derivatives have shown antileishmanial activity, their potency can be lower than existing drugs like Fungizone®. nih.gov For example, a study identified 2',4'-dihydroxychalcone as active against Leishmania amazonensis promastigotes. nih.govunesp.br The mechanism of action is thought to involve the inhibition of key parasitic enzymes, such as glycerol-3-phosphate dehydrogenase (G3PDH). unesp.br

The structural features of chalcones are crucial to their antiparasitic effects, and research into structure-activity relationships is ongoing to develop more potent and selective compounds. mdpi.com

Table 1: Antiparasitic Activity of Dihydroxychalcone Derivatives

| Compound | Parasite | Effect | Key Findings |

| 2',4'-Dihydroxychalcone | Saprolegnia spp. | Inhibition of mycelial growth | Considerably slowed down growth for 24 hours at 0.1 mM. researchgate.net |

| 2',4'-Dihydroxychalcone | Amyloodinium ocellatum | Reduced dinospore motility | Dose-dependent reduction in motility. researchgate.net |

| 2',4'-Dihydroxychalcone | Philasterides dicentrarchi | Inhibition of parasite growth | Inhibited 50% of parasite growth at 7.54 μM. nih.gov |

| 2',4'-Dihydroxychalcone | Leishmania amazonensis | Activity against promastigotes | Identified as an active compound in in vitro assays. nih.govunesp.br |

Neuroprotective Research in Preclinical Models

The neuroprotective potential of dihydroxychalcones has been an area of active investigation, with studies pointing towards their ability to counteract oxidative stress and inflammation, key factors in neurodegenerative diseases. mdpi.comscholars.direct Chalcones are recognized as potential neuroprotective agents due to their diverse biological activities. mdpi.com

Research has shown that certain hydroxychalcones can diminish elevations in oxidative stress and reactive oxygen species (ROS) levels induced by lipopolysaccharides. mdpi.com For instance, 2'-hydroxy-4-methoxychalcone (B191450) has demonstrated antioxidant, anti-inflammatory, and neuroprotective effects. mdpi.com The neuroprotective effects of chalcones are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in inflammation.

A series of novel hydroxyl chalcone analogs were synthesized and screened for their anti-free radical activity as potential candidates for anti-Alzheimer's disease drugs. researchgate.net Furthermore, computational studies have been employed to predict the neuroprotective potential of chalcone derivatives. acs.org These studies have identified several dihydroxychalcone derivatives as promising candidates that may act as multifunctional antioxidants with neuroprotective effects by inhibiting enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). acs.org

Specifically, this compound has been noted as a potent inhibitor of the release of β-glucuronidase from rat neutrophils, an action relevant to neuroinflammation. mdpi.com While much of the research is in early preclinical stages, the findings suggest that dihydroxychalcones could be valuable lead compounds for the development of therapies for neurodegenerative conditions. scholars.direct

Table 2: Investigated Neuroprotective Mechanisms of Dihydroxychalcone Derivatives

| Compound/Derivative | Investigated Model/Target | Potential Mechanism of Action |

| This compound | Rat neutrophils | Inhibition of β-glucuronidase discharge. mdpi.com |

| 2'-Hydroxy-4-methoxychalcone | Lipopolysaccharide-induced stress models | Attenuation of nitric oxide, iNOS, and COX-2 levels; reduction of oxidative stress. mdpi.com |

| Dihydroxychalcone Derivatives (general) | In silico models (COMT, AChE, MAO-B) | Predicted inhibition of key enzymes involved in neurodegeneration. acs.org |

| Hydroxyl Chalcone Analogs | Free radical scavenging assays | Antioxidant activity. researchgate.net |

Influence of Hydroxylation Patterns on Bioactivity

The position and number of hydroxyl (-OH) groups on the chalcone scaffold are critical determinants of its biological activity.

Key Research Findings:

A structure-activity analysis has shown that hydroxyl groups at the C-2' and C-2 positions on ring A and ring B, respectively, are essential for the inhibition of glutathione S-transferase (GST) activity. spandidos-publications.com This specific dihydroxylation pattern in this compound contributes to its ability to sensitize human colon cancer cells to certain chemotherapeutic agents. spandidos-publications.com

In studies on human liver cancer cells, chalcones with a hydroxyl substitution at the 2'-carbon position of the B-ring were among the most potent inhibitors of cell proliferation. acs.org

The symmetrical hydroxylation at the 2 and 2' positions in this compound is linked to enhanced antiproliferative effects in prostate cancer models.

Compared to other dihydroxychalcone isomers, the 2,2'-dihydroxy configuration shows distinct activity. For instance, 2',5'-dihydroxychalcone demonstrates stronger cyclooxygenase (COX) inhibition than 2',4'-dihydroxychalcone. Conversely, 2',4'-dihydroxychalcone exhibits superior antioxidant and estrogenic activity.

The addition of a third hydroxyl group, as seen in 2',4',6'-trihydroxychalcone compounds, can lead to a significant decrease in antibacterial activity against Gram-positive microorganisms when compared to their 2',4'-dihydroxychalcone counterparts. acs.org This is likely due to increased hydrophilicity, which may reduce bacterial membrane penetration. acs.org

Table 1: Influence of Hydroxylation Patterns on Biological Activity

| Compound | Hydroxylation Pattern | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound | 2-OH on Ring B, 2'-OH on Ring A | Potent inhibitor of Glutathione S-Transferase (GST); Antiproliferative in prostate cancer. | spandidos-publications.com |

| 2',4'-Dihydroxychalcone | 2'-OH, 4'-OH on Ring A | Superior antioxidant and estrogenic activity compared to other isomers. | |

| 2',5'-Dihydroxychalcone | 2'-OH, 5'-OH on Ring A | Stronger COX inhibition compared to 2',4'-dihydroxychalcone. | |

| 2',4',6'-Trihydroxychalcone | 2'-OH, 4'-OH, 6'-OH on Ring A | Decreased antibacterial activity compared to 2',4'-dihydroxychalcones. | acs.org |

Impact of Halogenation on Pharmacological Effects

The introduction of halogen atoms (e.g., chlorine, bromine) at specific positions on the chalcone rings can significantly modulate pharmacological effects.

Key Research Findings:

For 2',5'-dihydroxychalcone analogs, a 2-chloro substitution on the B-ring is critical for antiangiogenic activity, while substitutions at the 3- or 4-positions result in negligible activity.

The introduction of a 5'-chloro group to this compound enhances its cytotoxicity in prostate cancer cells, suggesting a synergistic effect between halogenation on the A-ring and the 2,2'-hydroxylation pattern.

In a study of 2',5'-dihydroxychalcone derivatives, a 2-bromo substitution (forming 2-bromo-2',5'-dihydroxychalcone) was found to exhibit strong anti-proliferative and potent anti-migratory activity in endothelial cells. core.ac.uk

The presence of a bromo-substituent, in combination with hydroxyl groups, appears to enhance the antioxidant activity of 2'-hydroxy-chalcone derivatives. mdpi.com For example, a 5'-bromo substituted 3,4-dihydroxychalcone (B600350) showed significant lipid peroxidation inhibitory activity. mdpi.com

Table 2: Impact of Halogenation on Pharmacological Effects

| Base Compound | Halogenation | Observed Pharmacological Effect | Reference |

|---|---|---|---|

| 2',5'-Dihydroxychalcone | 2-Chloro on Ring B | Critical for antiangiogenic activity. | |

| This compound | 5'-Chloro on Ring A | Enhanced cytotoxicity in prostate cancer cells. | |

| 2',5'-Dihydroxychalcone | 2-Bromo on Ring B | Strong anti-proliferative and anti-migratory activity. | core.ac.uk |

| 2'-Hydroxy-3,4-dihydroxychalcone | 5'-Bromo on Ring A | Significant lipid peroxidation inhibitory activity. | mdpi.com |

Role of Ring Modifications and Substituents on Biological Potency

Beyond hydroxylation and halogenation, other modifications to the aromatic rings and the core structure influence biological potency.

Key Research Findings:

The introduction of a nitro group can impact bioactivity. For instance, 2-nitro-2',5'-dihydroxychalcone showed strong anti-proliferative activity. core.ac.uk

Substituents such as alkoxy and methyl groups on 2',5'-dihydroxychalcone derivatives did not exhibit the same level of anti-proliferative activity as the chloro or bromo substituted analogs. core.ac.uk

Hydrophobic substituents on ring B have been shown to increase the bioactivity of aminochalcones. unesp.br For example, halogenated 2'-aminochalcones exhibited cytotoxic activity similar to their 4'-aminochalcone counterparts. unesp.br

The presence of electron-withdrawing substituents on the B-ring can enhance the cytotoxicity of chalcones. ceu.es

Fusing a benzofuran (B130515) ring to 2',4'-dihydroxychalcone derivatives resulted in a more than two-fold increase in antiproliferative activity against leukemia cells, suggesting that increased ring rigidity can enhance bioactivity.

Table 3: Effect of Various Substituents on Biological Potency

| Base Compound | Modification/Substituent | Effect on Biological Potency | Reference |

|---|---|---|---|

| 2',5'-Dihydroxychalcone | 2-Nitro on Ring B | Strong anti-proliferative activity. | core.ac.uk |

| Aminochalcones | Hydrophobic substituents on Ring B | Increased bioactivity. | unesp.br |

| Chalcones | Electron-withdrawing groups on Ring B | Enhanced cytotoxicity. | ceu.es |

| 2',4'-Dihydroxychalcone | Benzofuran fusion | >2-fold higher antiproliferative activity. |

Comparative SAR Studies with Structurally Related Chalcone Analogs

Comparing this compound with its structural analogs provides valuable insights into the specific roles of its structural features.

Key Research Findings:

Previous structure-activity analyses indicated that the hydroxyl groups at the C-2' and C-2 positions are a specific requirement for the inhibition of GST activity, highlighting the unique nature of the this compound structure for this particular target. spandidos-publications.com

In a comparison of aminochalcones, those with hydrophobic substituents on ring B, such as halogens, were found to be more potent than the parent compound, licochalcone A, indicating a clear influence of these substituents in increasing bioactivity. unesp.br

The cytotoxicity of chalcones can be improved by introducing electron-withdrawing substituents on the B-ring or by replacing this ring with extended or heteroaromatic systems. ceu.es

The 2',4'-dihydroxylated A-ring combined with a lipophilic substituted B-ring were identified as key pharmacophoric elements for the antibacterial activities of chalcone derivatives. acs.org

Enzyme Inhibition Profiles and Target Identification

This compound demonstrates a notable capacity to interact with and inhibit various enzymes, a key aspect of its biological activity.

A significant target is glutathione S-transferase (GST) , an enzyme involved in detoxification processes. In human colon cancer cells, this compound has been shown to inhibit GST activity with a half-maximal inhibitory concentration (IC50) of 28.9 μM. medchemexpress.com This inhibition can disrupt the detoxification pathways within cancer cells, potentially increasing their sensitivity to chemotherapeutic agents. medchemexpress.com

Another enzyme inhibited by this compound is cytochrome P450 2B6 (CYP2B6) , which is involved in the metabolism of various drugs. It exhibits noncompetitive inhibition of CYP2B6 with an inhibition constant (Ki) of 16 µM. nih.gov

Research has also identified this compound as a potent inhibitor of enzymes released from rat neutrophils, specifically β-glucuronidase and lysozyme , with IC50 values of 1.6±0.2 μM and 1.4±0.2 μM, respectively. targetmol.commdpi.com

Furthermore, studies have explored its effect on tyrosinase , an enzyme involved in melanin (B1238610) production. While some chalcones are known tyrosinase inhibitors, the addition of a hydroxyl group at the 2' position in this compound has been observed to negate this inhibitory activity. semanticscholar.org

The table below summarizes the enzyme inhibition profile of this compound.

| Enzyme | Cell Line/System | Inhibition Type | IC50 / Ki Value |

| Glutathione S-transferase (GST) | Human colon cancer cells | - | 28.9 μM medchemexpress.com |

| Cytochrome P450 2B6 (CYP2B6) | Recombinant human | Noncompetitive | 16 µM (Ki) nih.gov |

| β-glucuronidase | Rat neutrophils | - | 1.6±0.2 μM targetmol.commdpi.com |

| Lysozyme | Rat neutrophils | - | 1.4±0.2 μM targetmol.commdpi.com |

| Tyrosinase | - | Inactive | - semanticscholar.org |

Modulation of Key Intracellular Signaling Cascades

This compound exerts its influence on cellular behavior by modulating several critical intracellular signaling cascades, primarily those related to inflammation and cell survival.

A key pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a crucial regulator of inflammatory responses. ceu.es this compound has been shown to inhibit the NF-κB pathway, which can lead to a reduction in the production of pro-inflammatory cytokines. nih.gov This inhibition is thought to occur through the suppression of IKK (IκB kinase) and the subsequent degradation of IκBα (inhibitor of kappa B). ceu.es

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another target. Studies on related hydroxychalcones have shown that they can decrease the activation of MAPK. researchgate.net For instance, 2',5'-dihydroxychalcone, a structurally similar compound, induces the phosphorylation of the c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK cascade. nih.gov This suggests that this compound may also influence MAPK signaling to regulate cellular processes.

Furthermore, the compound is implicated in the modulation of the Nrf2 (NF-E2-related factor 2) transcriptional response . nih.govljmu.ac.uk While the activation of this pathway by the related 2',5'-dihydroxychalcone was found to be independent of reactive oxygen species (ROS), it was shown to be mediated by JNK and p38MAPK. nih.gov

The table below outlines the key signaling cascades modulated by this compound and its analogs.

| Signaling Pathway | Effect | Associated Molecules |

| NF-κB | Inhibition | IKK, IκBα, p65 ceu.esnih.gov |

| MAPK | Modulation | JNK, p38MAPK researchgate.netnih.gov |

| Nrf2 | Activation | - nih.govljmu.ac.uk |

Interactions with Cellular Targets and Biomolecules

This compound interacts with various cellular components and biomolecules, which underlies its diverse biological effects.

A primary mode of interaction for chalcones, in general, is through their α,β-unsaturated ketone structure, which can act as a Michael acceptor. This allows for reactions with nucleophiles, particularly the thiol groups of cysteine residues in proteins. ceu.es This direct interaction with proteins can lead to the modulation of their function and downstream signaling pathways.

Studies have also investigated the interaction of chalcones with serum albumin , the most abundant protein in blood plasma responsible for transporting various molecules. rsc.org Research on the related 2',4-dihydroxychalcone has shown that it binds to bovine serum albumin, with the reaction being exothermic and spontaneous. nih.gov The binding affinity and the number of binding sites are influenced by factors such as ionic strength and temperature. nih.gov

The interaction of chalcones with DNA has also been explored. The α,β-unsaturated carbonyl system of some chalcones is suggested to have the ability to alkylate DNA bases. ceu.es For instance, 4',-dimethylamino-2,5-dihydroxychalcone has been shown to insert into the base-stacking domain of the DNA double helix. nih.gov

Furthermore, this compound can deplete cellular glutathione (GSH) levels in certain cancer cell lines. mdpi.com This interaction can alter the cellular redox balance and contribute to its biological activities.

The table below summarizes the interactions of this compound and related chalcones with cellular targets and biomolecules.

| Cellular Target/Biomolecule | Type of Interaction | Significance |

| Proteins (Cysteine residues) | Michael addition | Modulation of protein function and signaling ceu.es |

| Serum Albumin | Binding | Transport and bioavailability rsc.orgnih.gov |

| DNA | Intercalation/Alkylation | Potential for genotoxicity or anticancer effects ceu.esnih.gov |

| Glutathione (GSH) | Depletion | Alteration of cellular redox state mdpi.com |

Regulation of Gene Expression and Protein Levels

This compound has been demonstrated to regulate the expression of various genes and the levels of their corresponding proteins, contributing to its observed biological effects.

In the context of cancer, treatment with this compound has been shown to markedly decrease the protein levels of key cell cycle regulators. In prostate cancer cells, it causes a dose-dependent reduction in the protein levels of Cyclin A , Cyclin B1 , cdc2 , and PLK1 . medchemexpress.com This downregulation of cell cycle proteins can lead to cell cycle arrest. medchemexpress.com

The compound also influences the expression of genes involved in inflammation. Chalcones, in general, can down-regulate enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . ceu.es This leads to a decrease in the production of inflammatory mediators.

Furthermore, studies on the related 2',4'-dihydroxychalcone have shown its ability to modulate the expression of genes involved in fungal development. In Aspergillus fumigatus, it significantly decreased the expression of conidiation-specific genes such as abaA , brlA , and wetA . researchgate.netnih.gov

Research on hydroxylated chalcones has also revealed their ability to act as agonists for the Aryl Hydrocarbon Receptor (AhR) , leading to the induction of genes such as CYP1A1 , CYP1B1 , and UGT1A1 in a structure-dependent manner. nih.gov Specifically, this compound was found to induce CYP1A1 protein expression. nih.gov

The table below highlights some of the genes and proteins whose expression is regulated by this compound and its analogs.

| Gene/Protein | Cell Line/Organism | Effect of Treatment | Functional Consequence |

| Cyclin A, Cyclin B1, cdc2, PLK1 | Prostate cancer cells (PC3) | Decrease | Cell cycle arrest medchemexpress.com |

| iNOS, COX-2 | Macrophages | Decrease | Anti-inflammatory effects ceu.es |

| abaA, brlA, wetA | Aspergillus fumigatus | Decrease | Inhibition of fungal conidiation researchgate.netnih.gov |

| CYP1A1 | Colon cancer cells (Caco2) | Increase | Activation of AhR signaling nih.gov |

Spectroscopic Analysis of 2,2 Dihydroxychalcone

The characterization of 2,2'-Dihydroxychalcone is routinely performed using various spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| ¹H-NMR | The vinylic protons (α and β) of the enone system typically appear as doublets. The coupling constant between these protons (around 15-16 Hz) confirms the trans configuration. fabad.org.tr Aromatic protons are observed in the range of δ 6.5–7.5 ppm. The hydroxyl protons can appear at high chemical shifts due to intramolecular hydrogen bonding. fabad.org.tr |

| ¹³C-NMR | The carbonyl carbon of the ketone group typically resonates around δ 190 ppm. The α- and β-carbons of the enone system show characteristic signals, with the β-carbon appearing at a lower field than the α-carbon. fabad.org.tr |

| Infrared (IR) | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is observed around 1600 cm⁻¹. A broad band for the hydroxyl (-OH) group stretching is typically seen around 3200 cm⁻¹. |

| UV-Vis | The UV-Vis spectrum is used to confirm the α,β-unsaturated ketone system. |

Investigated Biological and Chemical Activities

Research has unveiled a range of biological and chemical activities for 2,2'-Dihydroxychalcone.

| Activity | Research Findings |

| Antioxidant Activity | This compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. biosynth.com Its molecular structure allows it to donate hydrogen atoms, which stabilizes reactive oxygen species. biosynth.com |

| Anti-inflammatory Activity | The compound demonstrates significant anti-inflammatory effects. mdpi.com It has been shown to inhibit the release of pro-inflammatory mediators like β-glucuronidase and lysozyme (B549824) from neutrophils. mdpi.commolnova.comnih.gov It can also downregulate inflammatory enzymes such as iNOS and COX-2. |

| Anticancer Activity | This compound shows antiproliferative effects in various cancer cell lines, including prostate and colon cancer. medchemexpress.comceu.es It can induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly at the G2/M phase. medchemexpress.comceu.es |

| Enzyme Inhibition | It is a known inhibitor of Glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification processes. medchemexpress.comspandidos-publications.com This inhibition can sensitize cancer cells to certain chemotherapeutic drugs. spandidos-publications.com |

| Antimicrobial Activity | The compound has shown inhibitory activity against various bacteria, including Escherichia coli and Staphylococcus aureus. molnova.com |

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities. For chalcone (B49325) derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects.

Research on a series of 2'-hydroxy-chalcone derivatives has led to the development of multivariate QSAR equations to describe their inhibitory activity against Phytophthora infestans. These models, developed for both gaseous and condensed phases, revealed that the anti-oomycete activity is dependent on the molecular area and the atomic charge of the C3' carbon. The condensed phase model demonstrated greater robustness, suggesting that these descriptors are crucial for predicting the biological activity of new compounds within this class. mdpi.com

In another study focusing on the anti-cancer activities of chalcone derivatives against the human breast cancer MCF-7 cell line, a descriptive and predictive QSAR model was developed. This model, which functions similarly to a Free-Wilson approach, relies on the presence or absence of specific structural motifs. nih.gov By analyzing 207 chalcone derivatives with a wide range of structural modifications, a multilinear equation was derived using the genetic algorithm technique. nih.gov This model, which used logIC50 as the dependent variable and various molecular descriptors as independent variables, showed good statistical significance and predictive power. nih.gov

Furthermore, QSAR studies on chalcone derivatives have highlighted the importance of hydrophobicity, with an increase in this property often leading to improved activity. ceu.es Specifically, 2D- and 3D-QSAR analyses have identified hydrogen bond acceptors, methoxy (B1213986) groups, and the number of rotatable bonds as important pharmacophoric features influencing the P-glycoprotein (P-gp) inhibitory activity of chalcones. ceu.es

These QSAR models serve as reliable tools for the virtual screening and rational design of novel chalcone-based therapeutic agents with improved potency and selectivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For 2,2'-DHC and its analogs, docking studies have been crucial in identifying potential molecular targets and elucidating their mechanism of action.

Docking studies have been employed to understand the interactions of dihydroxychalcone derivatives with various biological targets. For instance, in the context of anti-inflammatory activity, docking simulations have been used to study the binding of chalcones to enzymes like 5-lipoxygenase (5-LOX). sciopen.com These studies help to identify critical amino acid residues within the active site that are essential for ligand binding and subsequent inhibition of the enzyme. sciopen.com

In the field of cancer research, molecular docking has been used to investigate the interaction of chalcone derivatives with proteins involved in apoptosis and cell cycle regulation, such as Bcl-2. unja.ac.id For example, 2,2'-DHC has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells. medchemexpress.com Docking studies can reveal how this compound and its derivatives fit into the binding pockets of key regulatory proteins, providing a structural basis for their anticancer effects. ceu.esmedchemexpress.com

Furthermore, molecular docking has been instrumental in identifying 2',4'-dihydroxychalcone (B613834) as an inhibitor of Hsp90, a key protein in fungal pathogenesis. Docking simulations indicated that this chalcone binds to the ATPase domain of Hsp90, thereby inhibiting the Hsp90-calcineurin pathway. targetmol.comkoreascience.kr Similarly, docking studies have explored the binding of hydroxychalcones to the active site of acetylcholinesterase, a target for the management of Alzheimer's disease. mdpi.com

The table below summarizes the results of selected molecular docking studies involving dihydroxychalcone derivatives, highlighting their binding affinities and target proteins.

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

| 2',4'-dihydroxychalcone | Hsp90 (ATPase domain) | -8.6 | Not specified |

| 2',4'-dihydroxychalcone | Aldose Reductase (ALR2) | Not specified | Plausible binding modes in both closed- and open-state conformations of the active site. researchgate.net |

| 2,2'-dihydroxychalcone | Glutathione (B108866) S-transferase (GST) | Not specified | Inhibits GST activity, sensitizing cancer cells to chemotherapy. medchemexpress.com |

| Chalcone Analogues | Bcl-2 | Ranging from -4.6253 to -5.1537 | Interactions with various amino acid residues, including hydrogen bonds and van der Waals forces. unja.ac.id |

| Dihydroxychalcone Derivatives | 5-Lipoxygenase (5-LOX) | Not specified | Binding mode and critical interacting residues identified. sciopen.com |

These studies underscore the utility of molecular docking in identifying potential therapeutic targets for 2,2'-DHC and its derivatives, and in guiding the design of more potent and selective inhibitors.

Density Functional Theory (DFT) Applications in Reactivity and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the reactivity and stability of chalcones, providing insights into their electronic properties and antioxidant mechanisms.

DFT calculations have been instrumental in understanding the antioxidant properties of hydroxychalcones. acs.org The O-H bond dissociation enthalpy (BDE) is a key parameter that can be reliably calculated using DFT, and it serves as an excellent indicator of the anti-radical activity of these compounds. acs.orgresearchgate.net Studies have shown that a lower BDE facilitates the breaking of the O-H bond, which is crucial for the hydrogen atom transfer (HAT) mechanism, a primary pathway for scavenging free radicals. acs.org For dihydroxychalcones, DFT studies have identified specific hydroxyl groups as the most active sites for radical scavenging. acs.org

Furthermore, DFT has been used to analyze the conformational and electronic properties of chalcones. acs.orgekb.eg For this compound, DFT studies have investigated the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, which influences the molecule's conformation and reactivity. ekb.eg The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have also been calculated to understand the electronic charge distribution and reactivity of the molecule. ekb.egrvce.edu.in

The stability of chalcone derivatives has also been explored using DFT. For instance, the total energy of dihydrothiouracil-indenopyridopyrimidines has been calculated in both the gas and aqueous phases, revealing that these systems are more stable in water. mdpi.com DFT can also be used to calculate reactivity descriptors like chemical potential, hardness, and electrophilicity, which provide further insights into the chemical behavior of these molecules. mdpi.comias.ac.in

The table below presents key parameters obtained from DFT studies of this compound and related compounds.

| Parameter | Method | Value/Finding | Reference |

| O-H Bond Dissociation Enthalpy (BDE) | DFT (B3P86) | Lower BDE indicates higher anti-radical activity. | acs.org |

| Conformational Analysis | DFT | Presence of an intramolecular hydrogen bond in 2'-hydroxychalcones. acs.orgekb.eg | acs.orgekb.eg |

| Electronic Properties (HOMO/LUMO) | DFT/TDDFT | Elucidates electronic charge distribution and reactivity. ekb.egrvce.edu.in | ekb.egrvce.edu.in |

| Reactivity Descriptors | DFT | Calculation of chemical potential, hardness, and electrophilicity. mdpi.comias.ac.in | mdpi.comias.ac.in |

| Stability | DFT | Comparison of total energy in gas vs. aqueous phases. mdpi.com | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information about the conformational changes and stability of biological macromolecules and their complexes with ligands like this compound.

MD simulations have been employed to investigate the stability of ligand-protein complexes. For instance, after docking a ligand into the active site of a protein, MD simulations can be run to assess the stability of the binding pose and the interactions over time. mdpi.com The root-mean-square deviation (RMSD) of the protein's Cα atoms and the root-mean-square fluctuation (RMSF) of the residues are often monitored to evaluate the stability of the complex. mdpi.com This approach has been used to study the binding of inhibitors to sirtuin proteins, revealing crucial conformational differences and providing insights for the design of more potent inhibitors. mdpi.com

In the context of chalcones, MD simulations have been used to analyze the binding of 2',4'-dihydroxychalcone to β-cyclodextrin. acs.org By constructing free energy profiles from umbrella sampling, these simulations provided a molecular-level understanding of the binding affinity and the complexation process. acs.org Such studies are valuable for understanding how the solubility and bioavailability of chalcones can be improved through formulation with cyclodextrins. acs.org

Furthermore, MD simulations can be used for conformational analysis of proteins and how they are affected by ligand binding. nih.govmdpi.com These simulations can reveal how the binding of a small molecule like a dihydroxychalcone can induce conformational changes in a target protein, potentially leading to an allosteric modulation of its activity. researchgate.net For example, MD simulations of Plasmodium falciparum Isoleucyl tRNA synthetase (PfIleRS) with South African natural compounds, including 2',4'-dihydroxychalcone, showed that these compounds induced significant changes in the global conformation and dynamics of the protein. researchgate.net

The table below highlights the applications of MD simulations in studying systems involving dihydroxychalcones and related compounds.

| System | Simulation Focus | Key Findings | Reference |

| 2',4'-Dihydroxychalcone-β-Cyclodextrin Complex | Binding Affinity and Complexation | Provided a molecular-level understanding of the inclusion process. acs.org | acs.org |

| Sirtuin Inhibitor Complexes | Binding Stability and Conformational Changes | Identified key interactions and conformational differences crucial for inhibitor design. mdpi.com | mdpi.com |

| PfIleRS with Natural Compounds | Allosteric Modulation | Compounds induced significant conformational changes in the protein. researchgate.net | researchgate.net |

| Protein Conformational Stability | Intrinsic Stability of Alternate Conformations | Investigated the stability of different protein conformations observed in crystal structures. biorxiv.org | biorxiv.org |

| SARS-CoV-2 Spike Protein Variants | Conformational Space and Stability | Analyzed structural and functional variations among different variants. nih.govmdpi.com | nih.govmdpi.com |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques (e.g., NMR, MS, FTIR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the precise structure of 2,2'-Dihydroxychalcone. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used.

¹H-NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the vinylic protons (H-α and H-β) of the central enone system are particularly characteristic, appearing as distinct doublets. The coupling constant between these protons (typically around 15-16 Hz) is indicative of a trans configuration of the double bond. Aromatic protons are observed in the range of δ 6.5–8.1 ppm. The hydroxyl protons of 2'-hydroxychalcones can appear at a high chemical shift (e.g., 10.41-13.23 ppm) due to intramolecular hydrogen bonding with the carbonyl group. nih.gov

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the chalcone (B49325) scaffold is typically found at a chemical shift of around 190 ppm. The α- and β-carbons of the enone system give characteristic signals between δ 116.1-128.1 and δ 136.9-145.4, respectively. nih.gov

Table 1: Representative NMR Spectral Data for Chalcone Scaffolds

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Vinylic (H-α) | 7.15–8.23 |

| ¹H | Vinylic (H-β) | 7.45–8.07 |

| ¹H | Aromatic (Ar-H) | 6.5–8.1 |

| ¹H | 2'-Hydroxyl (intramolecular H-bond) | 10.41–13.23 |

| ¹³C | Carbonyl (C=O) | 186.6–196.8 |

| ¹³C | α-Carbon (C-α) | 116.1–128.1 |

| ¹³C | β-Carbon (C-β) | 136.9–145.4 |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₂O₃, corresponding to a molecular weight of 240.25 g/mol . nih.gov In mass spectra, the compound can be observed as a protonated molecule [M+H]⁺ at m/z 241 or a deprotonated molecule [M-H]⁻ at m/z 239. nih.gov The fragmentation pathways of 2'-hydroxychalcones and their isomeric flavanones can be identical, suggesting an intramolecular equilibrium between the two forms in the mass spectrometer. gsconlinepress.com

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is employed to identify the functional groups present in the molecule. The FTIR spectrum of a 2'-hydroxychalcone (B22705) shows characteristic absorption bands. A strong band corresponding to the carbonyl (C=O) group stretch is typically observed around 1640 cm⁻¹. tandfonline.com The hydroxyl (-OH) group stretch appears as a broad band in the region of 3452 cm⁻¹. tandfonline.com Stretching vibrations for the olefinic C=C bond and the aromatic C=C bonds are also present. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the chalcone. Chalcones typically exhibit two main absorption bands. nih.gov For this compound, these bands are attributed to the π-π* transitions of the conjugated system. medchemexpress.com The presence of a 2'-hydroxyl group can cause a marked bathochromic (red) shift in the main absorption band (Band I) to longer wavelengths, often around 370 nm. nih.gov

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Characteristic Value/Observation |

| MS | Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol | |

| Precursor Ion [M+H]⁺ | m/z 241.0859 | |

| Precursor Ion [M-H]⁻ | m/z 239.0714 | |

| FTIR | Carbonyl (C=O) Stretch | ~1640 cm⁻¹ |

| Hydroxyl (O-H) Stretch | ~3452 cm⁻¹ | |

| UV-Vis | Band I (π-π) | ~370 nm |

| Band II (π-π) | 220–270 nm |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation, purification, and purity assessment of this compound, whether it is synthesized in the laboratory or extracted from natural sources.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical technique for quantifying the purity of this compound and for separating it from isomers or impurities. Reversed-phase HPLC methods have been developed that can successfully separate the enantiomers of the related flavanone from its isomeric form, 2'-hydroxychalcone. nih.gov UV detection is commonly used, with monitoring wavelengths typically set between 280 and 320 nm.

Column Chromatography (CC): For preparative scale purification, column chromatography is widely used. The choice of stationary phase depends on the properties of the compound and the mixture to be separated. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is typically performed using a gradient of solvents with increasing polarity, such as dichloromethane:hexane (B92381), dichloromethane:acetone, or dichloromethane:methanol (B129727) systems.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of synthesis reactions and to assess the purity of fractions collected from column chromatography. The separation is based on the differential partitioning of the compound between the stationary phase (e.g., silica gel on a plate) and the mobile phase.

In Vitro Assays for Biological Activity Measurement (e.g., DPPH, enzyme assays, cell-based assays)

A variety of in vitro assays are employed to determine the biological and pharmacological activities of this compound. These assays provide crucial data on its potential as an antioxidant, enzyme inhibitor, and anticancer agent.

Antioxidant Activity Assays These assays measure the ability of this compound to scavenge free radicals and inhibit oxidative processes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods for evaluating antioxidant potential. nih.gov The assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically at around 517 nm. oaijse.comijcea.org The antioxidant capacity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the pre-generated ABTS radical cation (ABTS•⁺). nih.govmdpi.com

Hydroxyl Radical (•OH) Scavenging Assay: This assay assesses the compound's ability to neutralize the highly reactive hydroxyl radical, which is often generated via a Fenton-like reaction (e.g., Fe³⁺/ascorbic acid system). nih.govoaijse.com

Enzyme Assays These assays are used to determine if this compound can inhibit the activity of specific enzymes, which is often a key mechanism for its biological effects.

Glutathione (B108866) S-Transferase (GST) Inhibition: this compound has been identified as a potent inhibitor of GST, an enzyme crucial for cellular detoxification. In human colon cancer cells, it inhibited GST activity in a dose-dependent manner with an IC₅₀ value of 28.9 μM.

Lipoxygenase (LOX) Inhibition: The anti-inflammatory potential of chalcones is often evaluated by their ability to inhibit lipoxygenase enzymes, which are involved in the synthesis of inflammatory mediators. nih.govmdpi.com

Other Enzyme Inhibition: Studies have shown that this compound can also inhibit other enzymes, including β-glucuronidase (IC₅₀ = 1.6 μM) and lysozyme (B549824) (IC₅₀ = 1.4 μM). targetmol.com It has also been reported to be a noncompetitive inhibitor of cytochrome P450 2B6 (CYP2B6) with an inhibition constant (Ki) of 16 µM.

Cell-Based Assays These assays use cultured cells to evaluate the effects of this compound on cellular processes like proliferation, viability, and death.

Cytotoxicity and Antiproliferative Assays: The anticancer activity of this compound is frequently assessed by measuring its ability to inhibit the growth and proliferation of various cancer cell lines. Cell viability is commonly determined using assays like the sulforhodamine B (SRB) assay. researchgate.net For instance, 2'-hydroxychalcone derivatives have shown significant cytotoxic activity against human breast (MCF-7), prostate (PC-3), and colorectal (HT-29) cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov

Apoptosis Induction Assays: A key mechanism of anticancer activity is the induction of programmed cell death, or apoptosis. Assays for apoptosis may involve measuring the activation of key executioner enzymes like caspase-3 or observing morphological changes consistent with apoptosis. medchemexpress.com

Cell Cycle Analysis: The compound's effect on the cell cycle progression of cancer cells is another important aspect of its anticancer evaluation. nih.gov

NF-κB Pathway Inhibition: 2'-Hydroxychalcone has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, in breast cancer cells. medchemexpress.com

Table 3: Summary of In Vitro Assays for this compound

| Assay Type | Specific Assay | Measured Activity/Endpoint |

| Antioxidant | DPPH Radical Scavenging | Free radical scavenging capacity |

| ABTS Radical Scavenging | Free radical scavenging capacity | |

| Hydroxyl Radical Scavenging | Neutralization of •OH radicals | |

| Enzyme Inhibition | Glutathione S-Transferase (GST) Assay | IC₅₀ for enzyme inhibition |

| Lipoxygenase (LOX) Assay | IC₅₀ for enzyme inhibition | |

| β-Glucuronidase/Lysozyme Release Assay | IC₅₀ for enzyme release inhibition | |

| Cell-Based | Cytotoxicity/Antiproliferation (e.g., SRB) | IC₅₀ for cell growth inhibition |

| Apoptosis Assay (e.g., Caspase-3 activation) | Induction of programmed cell death | |

| Cell Signaling Pathway Assay (e.g., NF-κB) | Inhibition of specific signaling pathways |

Biosynthesis and Natural Occurrence in Botanical Species

Role in Flavonoid Biosynthesis Pathways

2,2'-Dihydroxychalcone and other chalcones are key intermediates in the biosynthesis of flavonoids, a large and diverse group of plant secondary metabolites. nih.govljmu.ac.uk The biosynthesis of chalcones occurs via the phenylpropanoid pathway, a major metabolic route in higher plants.

The central enzyme responsible for the formation of the chalcone (B49325) backbone is chalcone synthase (CHS) . nih.gov This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA (derived from the amino acid phenylalanine) and three molecules of malonyl-CoA. scielo.br This reaction forms the characteristic C6-C3-C6 skeleton of chalcones. scielo.br

Once formed, chalcones serve as precursors for a wide array of other flavonoids through the action of various enzymes. One of the key enzymes in this subsequent pathway is chalcone isomerase (CHI) , which catalyzes the conversion of chalcones into flavanones. smolecule.com This isomerization is a critical step that leads to the synthesis of other flavonoid classes such as flavones, flavonols, and anthocyanins.

The hydroxylation pattern of the chalcone, including the presence of hydroxyl groups at the 2' and 2 positions, is crucial for its subsequent conversion and the final structure of the resulting flavonoid. The specific enzymatic steps leading to the 2,2'-dihydroxylation pattern are part of the broader modifications that occur within the flavonoid biosynthetic pathway, which can include hydroxylation, methylation, glycosylation, and other reactions. These modifications contribute to the vast structural diversity of flavonoids found in nature.

Isolation and Extraction Techniques from Natural Products

The isolation and extraction of this compound and other chalcones from natural sources involve a series of standard phytochemical procedures. The choice of solvent and extraction method is critical for efficiently obtaining these compounds from plant material.

Commonly used solvents for the extraction of chalcones from plant tissues include methanol (B129727), ethanol, diethyl ether, and hexane (B92381) with dichloromethane. nih.gov The powdered and dried plant material, such as leaves or stems, is typically exhaustively extracted with one of these solvents at room temperature. scielo.br

Following the initial extraction, the crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. For instance, a crude methanol extract might be partitioned with solvents like hexane, chloroform (B151607), ethyl acetate, and butanol. scielo.br

Further purification of the fractions containing chalcones is typically achieved through various chromatographic techniques. Column chromatography (CC) over silica (B1680970) gel is a widely used method. scielo.br The column is eluted with a gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity. For example, a mixture of chloroform and methanol in increasing ratios can be used to separate different compounds. scielo.br

Another common chromatographic technique for the purification of chalcones is the use of Sephadex LH-20 , which is particularly effective for separating phenolic compounds. scielo.br Elution can be performed with solvent systems such as dichloromethane:hexane, dichloromethane:acetone, and dichloromethane:methanol. scielo.br

The purity of the isolated compound is often confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) . mdpi.com The structure of the purified this compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and comparison with data reported in the literature. mdpi.com

A general workflow for the isolation of this compound from a plant source is outlined below:

| Step | Technique | Description | Reference |

| 1. Extraction | Solvent Extraction | Dried and powdered plant material is extracted with a suitable solvent like methanol. | scielo.br |

| 2. Fractionation | Solvent-Solvent Partitioning | The crude extract is partitioned between immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate). | scielo.br |

| 3. Purification | Column Chromatography | The desired fraction is subjected to column chromatography (e.g., silica gel, Sephadex LH-20) with a gradient of solvents to isolate the chalcone. | scielo.br |

| 4. Analysis | HPLC and Spectroscopy | The purity of the isolated compound is checked by HPLC, and its structure is confirmed by NMR and other spectroscopic techniques. | mdpi.com |

Perspectives and Future Directions in 2,2 Dihydroxychalcone Research

Exploration of Novel Synthetic Derivatives for Enhanced Preclinical Efficacy

A primary focus of future research is the synthesis of novel derivatives of 2,2'-dihydroxychalcone to improve its effectiveness in preclinical studies. The core structure of chalcones is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.comnih.gov

Researchers are actively synthesizing new analogs by introducing various functional groups to the A and B rings of the this compound scaffold. For instance, the introduction of halogens, such as bromine or chlorine, and alkoxy or methyl groups can significantly alter the compound's biological activity. core.ac.uk SAR studies have indicated that the 2',5'-dihydroxy moiety is crucial for the observed activity, particularly when combined with a 2-chloro or 2-bromo substitution on the other phenyl ring. core.ac.uk